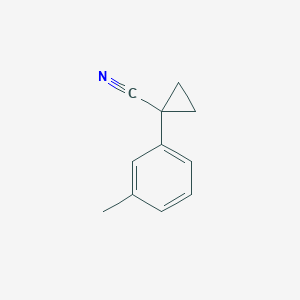

1-(M-Tolyl)cyclopropanecarbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-methylphenyl)cyclopropane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-9-3-2-4-10(7-9)11(8-12)5-6-11/h2-4,7H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFELCFFDKRTCHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2(CC2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90601782 | |

| Record name | 1-(3-Methylphenyl)cyclopropane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90601782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124276-71-7 | |

| Record name | 1-(3-Methylphenyl)cyclopropanecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124276-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Methylphenyl)cyclopropane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90601782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Reactivity of 1 M Tolyl Cyclopropanecarbonitrile Systems

Mechanistic Investigations of Cyclopropane (B1198618) Ring Transformations

The formation and subsequent reactions of the 1-(m-tolyl)cyclopropanecarbonitrile ring system are governed by distinct mechanistic pathways. These transformations are driven by the inherent ring strain (approximately 28 kcal/mol) and the electronic influence of the aryl and nitrile substituents. researchgate.net

Concerted and Stepwise Cyclopropane Formation Pathways

The synthesis of the this compound scaffold can be achieved through different mechanistic routes, primarily categorized as concerted or stepwise pathways.

Stepwise Pathway: Michael-Initiated Ring Closure (MIRC)

A prominent stepwise approach involves the Michael-Initiated Ring Closure (MIRC) reaction. This pathway is characterized by the sequential formation of bonds. A general and efficient method for synthesizing nitrile-substituted cyclopropanes employs the reaction between a 2-arylacetonitrile and an α-bromoennitrile under basic conditions. nih.govresearchgate.net For the synthesis of a related dinitrile-substituted cyclopropane, the proposed mechanism proceeds as follows:

Carbanion Formation: A base, such as cesium carbonate (Cs₂CO₃), deprotonates the 2-arylacetonitrile (e.g., 2-(m-tolyl)acetonitrile), forming a resonance-stabilized carbanion.

Michael Addition: The carbanion acts as a nucleophile and adds to an electron-deficient alkene (the Michael acceptor, such as an α-bromoennitrile) in a conjugate addition.

1,3-Hydride Transfer: The resulting intermediate may undergo a 1,3-hydride transfer.

Intramolecular Cyclization: The final step is an intramolecular nucleophilic substitution (Sₙ2), where a carbanion displaces the bromide leaving group, closing the three-membered ring. nih.gov

This method demonstrates good functional group tolerance, with substrates bearing methyl groups at the meta-position of the benzene (B151609) ring proving suitable for the transformation. nih.gov

Table 1: Stepwise Synthesis of Dinitrile-Substituted Cyclopropanes via MIRC

| Reactant 1 (Ar-CH₂CN) | Reactant 2 | Base | Solvent | Yield | Reference |

| 2-(m-tolyl)acetonitrile | α-bromoennitrile | Cs₂CO₃ | CH₃CN | Good | nih.gov |

| Phenylacetonitrile | α-bromoennitrile | Cs₂CO₃ | CH₃CN | Good | nih.gov |

Concerted Pathway: Carbene Cyclopropanation

Concerted pathways involve the simultaneous formation of both new carbon-carbon single bonds. The classic example is the reaction of an alkene with a carbene. In the context of this compound, this would involve the reaction of a carbene with m-tolyl-acrylonitrile. This process is stereospecific, with the stereochemistry of the alkene being retained in the cyclopropane product.

Another significant concerted method is the transition-metal-catalyzed cyclopropanation of alkenes using diazo compounds, such as diazoacetonitrile. nih.gov This reaction avoids the use of free carbenes, instead proceeding through a metal-carbene intermediate.

Ring-Opening Reactions of Cyclopropanes

The donor-acceptor nature of this compound makes its strained ring particularly prone to cleavage under various conditions, providing a pathway to 1,3-difunctionalized acyclic compounds. nih.gov The tolyl group can stabilize a positive charge on the adjacent carbon (C1), while the nitrile group can stabilize a negative charge, facilitating both electrophilic and nucleophilic ring-opening reactions.

Thermal energy can overcome the activation barrier for the cleavage of the strained C-C bonds in cyclopropanes. These rearrangements often proceed through diradical intermediates. While orbital symmetry rules often impose high activation barriers for nih.govnih.gov-sigmatropic rearrangements, these processes can occur under thermal conditions in strained systems like vinylcyclopropanes. organicchemistrydata.org

For aryl-substituted cyclopropanes, thermolysis can lead to significant molecular rearrangements. For instance, 2-arylcyclopropanes bearing two carbonyl groups have been shown to rearrange into 2-carbonyl-1-naphthol derivatives at high temperatures (210–340 °C). rsc.org The reaction of 1,1-divinyl-2-phenylcyclopropanes provides another example, where warming can induce vinylcyclopropane (B126155) rearrangements to yield vinylcyclopentenes. nih.govnih.gov These reactions are driven by the release of ring strain. nih.gov A plausible mechanism for the thermal ring-opening of this compound would involve the homolytic cleavage of the weakest bond (C1-C2) to form a stabilized diradical, which can then rearrange to a more stable acyclic product.

Acid catalysts facilitate the ring-opening of cyclopropanes by protonating a substituent, which turns it into a better leaving group or a stronger electron-withdrawing group. In the case of this compound, the reaction is initiated by the protonation of the nitrile nitrogen. This enhances the electron-withdrawing capacity of the nitrile group, further polarizing the C1-C2 bond.

Table 2: General Scheme for Acid-Catalyzed Ring Opening

| Substrate Type | Catalyst | Nucleophile | Key Intermediate | Regioselectivity | Reference |

| Aryl Cyclopropane | Brønsted Acid (e.g., TfOH) | Arene | Benzylic Cation | Attack at benzylic carbon | nih.govresearchgate.net |

| Cyclopropanated Bicyclic Alkene | Pyridinium (B92312) Toluenesulfonate | Alcohols (MeOH, EtOH) | Protonated Oxygen | Sₙ2-like attack | nih.gov |

Base-promoted or base-catalyzed ring-opening reactions typically involve a nucleophilic attack on one of the electrophilic carbons of the cyclopropane ring. For donor-acceptor cyclopropanes, the reaction proceeds via an Sₙ2 mechanism. A strong nucleophile attacks one of the carbons of the cyclopropane ring. In the case of this compound, the attack would likely occur at the carbon atom bonded to the m-tolyl group (C1). This attack is followed by the cleavage of the adjacent C-C bond, with the resulting negative charge being stabilized by the electron-withdrawing nitrile group. The high ring strain of the cyclopropane facilitates this process, making the ring a competent leaving group. This is analogous to the base-catalyzed ring-opening of epoxides, which also proceeds via an Sₙ2 mechanism with attack at the less-hindered carbon. libretexts.org

Palladium-catalyzed reactions are powerful tools for the functionalization of cyclopropanes. Tandem reactions that couple a Heck reaction with a cyclopropane ring-opening allow for the rapid construction of molecular complexity from simple precursors. nih.gov The intramolecular Heck reaction, for example, involves the palladium-catalyzed coupling of an aryl or alkenyl halide with an alkene within the same molecule. wikipedia.org

In a Heck-ring-opening tandem reaction, the general mechanism involves several key steps:

Oxidative Addition: A low-valent palladium(0) complex oxidatively adds to an aryl or vinyl halide (Ar-X) to form an arylpalladium(II) species.

Migratory Insertion (Heck Addition): This palladium complex then coordinates to an alkene, followed by migratory insertion of the alkene into the aryl-palladium bond. This step creates a new carbon-carbon bond and a new alkylpalladium intermediate.

Ring-Opening: If the alkylpalladium intermediate contains a cyclopropyl (B3062369) group in a suitable position, the strained ring can open. This step is often a β-carbon elimination, which is favored by the release of ring strain. The regioselectivity of the ring-opening can be influenced by factors such as sterics and the presence of directing groups. nih.gov

β-Hydride Elimination/Reductive Elimination: The reaction cascade concludes typically with a β-hydride elimination to form an alkene product and regenerate the palladium(0) catalyst. youtube.com

These tandem processes enable the formation of complex acyclic structures with high stereocontrol, starting from readily available cyclopropane derivatives. nih.gov

Radical and Polar Crossover Processes in Ring Transformations

The ring transformations of aryl cyclopropanes, including this compound, can proceed through complex mechanisms that involve both radical and polar intermediates. A key activation strategy involves the single-electron oxidation of the aryl group. researchgate.net This process generates a cation radical intermediate, which effectively activates the cyclopropane ring for subsequent reactions. The release of ring strain provides a strong thermodynamic driving force for the cleavage of a C-C bond within the cyclopropane framework. researchgate.net

In these transformations, the regioselectivity of the ring opening is a critical aspect. Mechanistic and computational studies on related aryl cyclopropanes suggest that nucleophilic attack on the activated cyclopropane can proceed with complete stereoinversion, indicating a concerted SN2-type ring-opening mechanism. researchgate.net The regioselectivity, or the position of the nucleophilic attack, is often governed by orbital control. researchgate.net

Isomerization Pathways (e.g., to Crotonitrile, Vinylacetonitrile, Methacrylonitrile)

While specific studies on the isomerization of this compound to crotonitrile, vinylacetonitrile, or methacrylonitrile (B127562) are not extensively detailed in the reviewed literature, the thermal or acid-catalyzed isomerization of related 1-arylcyclopropanecarbonitriles can be anticipated. The driving force for such rearrangements would be the relief of the significant ring strain inherent in the cyclopropane ring. The specific products formed would depend on the reaction conditions and the precise mechanism of ring opening and subsequent proton transfer or rearrangement events. For instance, the formation of unsaturated nitriles like crotonitrile would involve both ring opening and skeletal rearrangement.

Cycloaddition Reactions Involving Cyclopropanes

Donor-acceptor cyclopropanes, a class of compounds to which this compound belongs (with the tolyl group as the donor and the nitrile as the acceptor), are known to participate in various cycloaddition reactions. These reactions leverage the high ring strain and the polarized nature of the cyclopropane C-C bonds. masterorganicchemistry.com

One of the prominent reaction types is the [3+2]-cycloaddition, where the cyclopropane acts as a three-carbon building block. These reactions can occur with a variety of hetero-2π components, including aldehydes, ketones, and imines. masterorganicchemistry.com For instance, cobalt-catalyzed reductive [5+1]-cycloadditions between vinylcyclopropanes and 1,1-dichloroalkenes have been reported, leading to the formation of polysubstituted cyclohexenes. nih.gov Although the specific application of this reaction to this compound is not documented, it represents a potential avenue for constructing more complex cyclic systems.

Reactivity and Transformations of the Nitrile Group in the Cyclopropane Context

The nitrile group in this compound is a versatile functional handle that can undergo a variety of transformations.

Nucleophilic Additions to the Nitrile

The carbon atom of the nitrile group is electrophilic and thus susceptible to nucleophilic attack. This reactivity is a cornerstone of nitrile chemistry, allowing for the introduction of various functionalities. wikipedia.orgyoutube.com The general mechanism involves the addition of a nucleophile to the carbon-nitrogen triple bond, forming an intermediate imine anion.

For example, Grignard reagents can add to nitriles to form ketones after hydrolysis of the intermediate imine. Similarly, organolithium reagents can also be employed for this transformation. The reaction proceeds via the formation of an imine salt, which upon workup yields the corresponding ketone.

| Reagent Type | Product after Hydrolysis |

| Grignard Reagent (R-MgX) | Ketone (R-C(O)-C(C3H4)-m-tolyl) |

| Organolithium Reagent (R-Li) | Ketone (R-C(O)-C(C3H4)-m-tolyl) |

| Hydride (e.g., LiAlH4) | Primary Amine |

Table 1: Examples of Nucleophilic Additions to the Nitrile Group

Derivatization and Functionalization of the Nitrile

The nitrile group can be derivatized into a range of other functional groups, significantly expanding the synthetic utility of this compound.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions. The reaction proceeds through an amide intermediate.

Reduction: A powerful transformation of the nitrile group is its reduction to a primary amine. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this purpose. The reaction involves the addition of two hydride equivalents to the nitrile carbon.

Influence of the M-Tolyl Substituent on Reaction Selectivity and Rate

The m-tolyl group, as an electron-donating substituent on the cyclopropane ring, plays a crucial role in influencing the reactivity and selectivity of reactions involving this compound.

The electronic properties of the aryl substituent significantly impact the reactivity of electrophilic cyclopropanes. nih.gov Studies on related 1-acceptor-2-donor-substituted cyclopropanes have shown that both electron-donating and electron-withdrawing groups on the aryl ring can enhance the reaction rate compared to an unsubstituted phenyl group, leading to parabolic Hammett relationships. nih.govresearchgate.net This suggests that the m-tolyl group in this compound likely enhances its reactivity in polar ring-opening reactions compared to the unsubstituted 1-phenylcyclopropanecarbonitrile.

The position of the methyl group on the tolyl ring (meta in this case) will have a specific electronic effect (inductive and hyperconjugative) that modulates the electron density of the aromatic ring and, consequently, its ability to stabilize intermediates, such as the cation radical formed during radical-polar crossover processes. researchgate.net Steric factors associated with the m-tolyl group can also influence the approach of reagents and thus affect the stereoselectivity of reactions. rsc.org

Steric Effects of Aryl Substitution

Steric effects arise from the spatial arrangement of atoms within a molecule. In the context of this compound, the steric influence of the tolyl group primarily manifests as steric hindrance, which can impede the approach of a reagent to the reaction center. The position of the methyl group on the phenyl ring is critical in determining the extent of this steric hindrance.

For aryl-substituted cyclopropanes, steric effects are most pronounced when the substituent is in the ortho position. An ortho-tolyl group, with its methyl group adjacent to the point of attachment to the cyclopropane ring, would present a significant steric barrier to an incoming nucleophile or electrophile. This is a well-documented phenomenon in organic chemistry, where ortho substituents often lead to a decrease in reaction rates compared to their meta and para isomers due to this "shielding" of the reaction site. libretexts.org In some cases, steric hindrance can be exploited to control selectivity by slowing down or preventing unwanted side-reactions.

In the case of this compound, the methyl group is positioned further away from the cyclopropane ring compared to the ortho isomer. Consequently, the steric hindrance it imposes is considerably less. While not entirely absent, the steric effect of the meta-methyl group is generally considered minimal and has a less significant impact on the reaction rate compared to its electronic effects.

The general trend for steric hindrance among tolyl-substituted cyclopropanes is as follows:

Ortho-tolyl: High steric hindrance.

Meta-tolyl: Low steric hindrance.

Para-tolyl: Negligible steric hindrance from the methyl group itself, as it is positioned on the opposite side of the ring from the point of attachment.

This difference in steric bulk can lead to variations in reaction rates and, in some cases, different product distributions when comparing the isomers. For instance, in reactions where a bulky reagent is used, the difference in reactivity between the ortho and meta isomers would be more pronounced.

Electronic Effects of Aryl Substitution

The electronic effects of the aryl substituent involve the donation or withdrawal of electron density, which can stabilize or destabilize intermediates and transition states during a reaction. The methyl group of the tolyl substituent is generally considered to be weakly electron-donating through an inductive effect and hyperconjugation. This electron-donating nature influences the reactivity of the cyclopropane ring.

The position of the methyl group on the phenyl ring determines how its electronic effect is transmitted to the cyclopropane ring.

In the meta position , the methyl group's electron-donating effect is primarily inductive. This leads to a slight increase in the electron density of the aromatic ring, which in turn can influence the polarization of the bond between the aryl group and the cyclopropane ring. In reactions involving the formation of a positive charge on the benzylic carbon (the carbon of the cyclopropane ring attached to the aryl group), this inductive donation can offer some stabilization to a carbocationic intermediate or a transition state with carbocationic character. However, the meta position does not allow for direct resonance stabilization.

In the para position , the methyl group can donate electron density through both induction and hyperconjugation, which is a type of resonance effect. This can more effectively stabilize a positive charge on the benzylic carbon.

In the ortho position , the electronic effect is a combination of induction and hyperconjugation, similar to the para position, but it is often convoluted with steric effects.

For reactions involving the opening of the cyclopropane ring, the stability of the resulting intermediates is paramount. In many cases, the reaction proceeds through a transition state that has significant carbocationic character at the benzylic carbon. The electron-donating tolyl group can stabilize this positive charge, thereby accelerating the reaction compared to an unsubstituted phenyl group.

Interestingly, for some reactions of electrophilic cyclopropanes, it has been observed that both electron-donating and electron-withdrawing groups on the aryl ring can accelerate the reaction, leading to a parabolic Hammett plot. This suggests that the mechanism can be influenced in complex ways by the electronic nature of the substituent. Electron-donating groups can enhance the polarization of the C-C bond in the cyclopropane ring, making the benzylic carbon more susceptible to nucleophilic attack.

The following table illustrates the expected relative reactivity of tolyl-substituted cyclopropanecarbonitriles in a hypothetical ring-opening reaction that is sensitive to both steric and electronic effects. The reactivity of the m-tolyl isomer is influenced by a balance of these factors.

| Substituent Position | Predominant Effect | Expected Relative Reactivity | Rationale |

| ortho-Tolyl | Steric Hindrance | Lowest | The bulky ortho-methyl group sterically hinders the approach of reagents to the cyclopropane ring, overriding its electronic contribution. |

| meta-Tolyl | Inductive Effect (weakly electron-donating) | Intermediate | The methyl group provides some electronic stabilization to the transition state without significant steric hindrance. Its inability to offer resonance stabilization makes it less reactive than the para isomer. |

| para-Tolyl | Resonance/Hyperconjugation (electron-donating) | Highest | The methyl group provides the most effective electronic stabilization to the transition state through resonance, and it does not cause steric hindrance. |

This trend highlights the intricate interplay of steric and electronic factors in determining the chemical behavior of substituted cyclopropane systems. For this compound, its reactivity is a nuanced outcome of these competing influences.

Theoretical and Computational Investigations of 1 M Tolyl Cyclopropanecarbonitrile

Quantum Chemical Calculations

Quantum chemical calculations are a powerful tool for elucidating the intricate details of chemical reactions, providing insights that are often difficult to obtain through experimental methods alone. For 1-(m-tolyl)cyclopropanecarbonitrile, these calculations can map out potential energy surfaces, identify key intermediates and transition states, and predict the feasibility of various reaction pathways.

Theoretical studies on analogous aryl-substituted cyclopropanes suggest that this compound can undergo several thermally or photochemically induced transformations. The most prominent of these are isomerization and ring-opening reactions.

The substitution pattern of a donor group (m-tolyl) and an acceptor group (nitrile) on the same carbon atom classifies this molecule as a donor-acceptor cyclopropane (B1198618). This arrangement significantly lowers the barrier for ring-opening. Computational studies on similar systems indicate that the ring-opening can proceed through different pathways, primarily involving the cleavage of one of the two adjacent carbon-carbon bonds.

One potential pathway is the homolytic cleavage of a C-C bond, leading to a diradical intermediate. Another possibility is a concerted, and often stereospecific, ring-opening process. The presence of the tolyl group can stabilize radical or cationic intermediates through resonance, while the nitrile group can stabilize an adjacent carbanion. The specific pathway that is favored is highly dependent on the reaction conditions and the nature of any catalysts or reagents present.

| Reaction Pathway | Plausible Intermediates | Key Influencing Factors |

| Geometric Isomerization | Diradical species | Temperature, light |

| Structural Isomerization | Zwitterionic or diradical intermediates | Solvent polarity, catalyst |

| Ring-Opening | Allylic cations/anions, diradicals | Substituent effects, reaction conditions |

This table presents plausible reaction pathways for this compound based on studies of analogous compounds.

The transition state is a fleeting, high-energy arrangement of atoms that lies on the reaction coordinate between reactants and products. Characterizing the geometry and energy of transition states is crucial for understanding reaction mechanisms and predicting reaction rates. For the reactions of this compound, computational methods can be employed to locate and characterize these critical structures.

For a typical ring-opening reaction of a cyclopropane, the transition state involves the elongation of one of the C-C bonds of the ring. In the case of this compound, the transition state for ring-opening would likely feature a partially broken C-C bond, with the developing charge or radical character being stabilized by the tolyl and nitrile groups. The geometry of the transition state will also dictate the stereochemical outcome of the reaction. For instance, a disrotatory or conrotatory ring-opening will lead to specific stereoisomers of the product.

| Reaction | Calculated Activation Energy (kcal/mol) - Representative Values for Arylcyclopropanes | Key Geometric Features of the Transition State |

| Cis-Trans Isomerization | 40-60 | Elongated C-C bond, pyramidalized carbon centers |

| Ring-Opening to Alkene | 30-50 | Partially broken C-C bond, developing p-orbitals |

Note: The activation energies provided are representative values from computational studies on analogous aryl-substituted cyclopropanes and are not specific to this compound.

The thermal isomerization and rearrangement of cyclopropanes often proceed through biradical (or diradical) intermediates. These species are characterized by having two unpaired electrons. In the case of this compound, homolytic cleavage of one of the cyclopropane C-C bonds would lead to a 1,3-diradical.

The stability and fate of this diradical are influenced by the substituents. The tolyl group can stabilize an adjacent radical center through resonance delocalization. The nitrile group, being electron-withdrawing, can also influence the electronic structure of the diradical. The lifetime of these biradical intermediates is typically very short, and they can undergo several subsequent reactions, including re-closure to the cyclopropane (leading to isomerization), or rearrangement to form more stable acyclic products.

The stereochemical outcome of reactions involving cyclopropanes is a key aspect of their chemistry. Computational studies can provide valuable predictions regarding the stereoselectivity of reactions of this compound. For reactions that proceed through a concerted mechanism, the stereochemistry is often governed by the Woodward-Hoffmann rules.

In reactions involving donor-acceptor cyclopropanes, the stereochemical course can be highly specific. For example, in nucleophilic ring-opening reactions, the attack of the nucleophile and the cleavage of the C-C bond can occur in a stereospecific manner, leading to a predictable stereochemical outcome in the product. Computational modeling can help to rationalize and predict these outcomes by examining the energy barriers for different stereochemical pathways.

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying the electronic structure and reactivity of molecules. DFT methods offer a good balance between accuracy and computational cost, making them well-suited for investigating the reaction mechanisms of moderately sized molecules like this compound.

DFT calculations can be used to explore the potential energy surfaces of various reactions, such as thermal rearrangements, cycloadditions, and ring-opening reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed picture of the reaction mechanism can be constructed. For this compound, DFT studies could elucidate the role of the tolyl and nitrile groups in modulating the reactivity of the cyclopropane ring. For instance, these studies could quantify the extent of charge separation in zwitterionic intermediates or the spin density distribution in radical intermediates.

Molecular Modeling and Simulation Approaches

Beyond static quantum chemical calculations, molecular modeling and simulation approaches, such as molecular dynamics (MD), can provide insights into the dynamic behavior of this compound. MD simulations can model the motion of atoms over time, taking into account factors like temperature, pressure, and the presence of a solvent.

These simulations can be particularly useful for studying the conformational flexibility of the molecule and for exploring the dynamics of its reactions in a condensed phase. For example, MD simulations could be used to study the solvation of the molecule and how solvent molecules might influence its reactivity. While direct simulation of chemical reactions using MD is computationally expensive, it can provide valuable information about the behavior of the molecule leading up to a reaction.

Computational Catalysis Studies Relevant to Cyclopropane Synthesis

While specific computational catalysis studies on the synthesis of this compound are not extensively documented in publicly available literature, a wealth of theoretical research on related cyclopropanation reactions provides significant insights into the potential mechanisms and factors influencing the formation of this class of compounds. Density Functional Theory (DFT) has emerged as a powerful tool to elucidate the intricacies of these reactions, including catalyst behavior, reaction pathways, and the origins of stereoselectivity.

One highly relevant area of investigation is the cyclopropanation of aryl acetonitriles. A proposed mechanism for the reaction of an aryl acetate (B1210297), which is analogous to an aryl acetonitrile, involves initial deprotonation in the presence of a base, followed by a conjugate addition to a vinyl sulfonium (B1226848) salt. The subsequent steps are a 1,3-proton shift and an intramolecular SN2 reaction that expels a phenyl sulfide (B99878) group to yield the cyclopropane product. sci-hub.se This pathway suggests that for this compound synthesis from m-tolylacetonitrile, the acidity of the α-proton and the choice of the cyclopropanating agent and base are critical parameters that could be modeled computationally.

Transition metal-catalyzed cyclopropanations offer another major avenue for the synthesis of such compounds. DFT studies have been instrumental in understanding the mechanisms of these complex reactions. For instance, in the cyclopropanation of styrene (B11656) derivatives with aryldiazodiacetates catalyzed by the metal-free boron Lewis acid, tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), DFT calculations have been used to compare different possible reaction pathways. nih.govresearchgate.net These studies identified that the most plausible mechanism involves the B(C₆F₅)₃ catalyst activating the aryldiazodiacetate through binding to an oxygen atom, followed by the elimination of a nitrogen molecule. nih.govresearchgate.net The final step is a nucleophilic attack by styrene to form the cyclopropane ring. nih.govresearchgate.net The rate-limiting step was determined to be the removal of N₂. nih.govresearchgate.net

Furthermore, these computational models have successfully explained the origin of diastereoselectivity in such reactions. The steric hindrance between the aryl group of the styrene and the bulky B(C₆F₅)₃ catalyst, in combination with favorable π-π stacking interactions between the benzene (B151609) rings, leads to a lower energy transition state for the observed major diastereomer. nih.govresearchgate.net The electronic effects of substituents on both the diazoester and the styrene have also been computationally investigated, revealing that the cleavage of the C-N bond is a key step in determining the reaction rate. nih.gov These findings are directly applicable to understanding the synthesis of this compound, where the electronic and steric properties of the m-tolyl group would play a significant role.

The challenge of cyclopropanating electron-deficient olefins, such as those bearing a nitrile group, has also been addressed through computational and experimental studies. Engineered metalloenzymes, specifically myoglobin-based carbene transferases, have been shown to be effective catalysts for the asymmetric cyclopropanation of these challenging substrates. acs.orgnih.gov Mechanistic investigations revealed that the enhanced reactivity of these biocatalysts stems from a shift to a metallocarbene radical reactivity, which is different from the electrophilic character of many synthetic organometallic catalysts. acs.orgnih.gov This highlights the potential for biocatalytic routes to this compound and the role of computational studies in designing and understanding such enzymatic catalysts.

The classic Simmons-Smith cyclopropanation has also been the subject of detailed DFT studies. These investigations have shed light on the mechanism and the origins of stereoselectivity when using chiral ligands. nih.gov Key factors identified through computational analysis of the transition states include torsional strain along the forming C-C bond, 1,3-allylic strain, and the ring strain generated in the transition state. nih.gov Such fundamental understanding is crucial for predicting and controlling the stereochemical outcome of the synthesis of substituted cyclopropanes like this compound.

Cobalt-catalyzed Simmons-Smith type reactions have also been explored, demonstrating regioselectivity in the cyclopropanation of polyalkenes. rsc.org Mechanistic studies suggest the involvement of a carbenoid species containing both cobalt and zinc. rsc.org This approach, which avoids the use of diazo compounds, could be relevant for the synthesis of this compound from a suitable m-tolyl-substituted alkene. purdue.edu

The table below summarizes key findings from relevant computational catalysis studies that can inform our understanding of the synthesis of this compound.

| Reaction Type | Catalyst/Reagent | Computational Method | Key Findings | Relevance to this compound |

| Cyclopropanation of Aryl Acetonitriles | Vinyl diphenyl sulfonium triflate / DBU | Mechanistic Proposal | Deprotonation, conjugate addition, 1,3-proton shift, intramolecular SN2. sci-hub.se | Provides a plausible pathway for synthesis from m-tolylacetonitrile. |

| Cyclopropanation of Styrene Derivatives | B(C₆F₅)₃ | DFT | O-bound boron activation, N₂ removal is rate-limiting. Steric hindrance and π-π stacking control diastereoselectivity. nih.govresearchgate.net | The m-tolyl group's steric and electronic effects would influence the reaction in a similar manner. |

| Asymmetric Cyclopropanation of Electron-Deficient Olefins | Engineered Myoglobin (B1173299) | Mechanistic Studies | Reaction proceeds via a metallocarbene radical mechanism, expanding scope to electron-poor alkenes. acs.orgnih.gov | Relevant for cyclopropanation of precursors where the nitrile group is present on the alkene. |

| Asymmetric Simmons-Smith Reaction | Charette Chiral Dioxaborolane Ligand | DFT | Enantioselectivity is influenced by torsional strain, 1,3-allylic strain, and ring strain in the transition state. nih.gov | Provides fundamental principles for controlling stereochemistry. |

| Cobalt-Catalyzed Simmons-Smith Reaction | [i-PrPDI]CoBr₂ / Zn | Mechanistic Studies | Involves a Co- and Zn-containing carbenoid. Shows regioselectivity based on alkene substitution. rsc.org | An alternative, diazo-free route to consider for synthesis. |

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Stereochemistry Determination

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of 1-(m-tolyl)cyclopropanecarbonitrile. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides unambiguous evidence of the molecular framework.

Proton NMR (¹H NMR) Applications

Proton NMR (¹H NMR) is instrumental in identifying the types and connectivity of hydrogen atoms within the molecule. The spectrum of this compound is characterized by distinct signals for the aromatic protons of the tolyl group and the aliphatic protons of the cyclopropane (B1198618) ring.

The protons on the m-tolyl group typically appear as a complex multiplet in the aromatic region (approximately 7.0-7.4 ppm). The methyl group protons on the tolyl ring are expected to produce a singlet at around 2.3-2.4 ppm.

A key feature of the ¹H NMR spectrum is the signals from the cyclopropane ring protons. Due to the ring's strained nature and the resulting magnetic anisotropy, these protons are significantly shielded and appear at an unusually high field (upfield) for aliphatic protons, typically between 1.2 and 1.8 ppm. researchgate.netnih.govdocbrown.info The protons on the two methylene (B1212753) (-CH2-) groups of the cyclopropane ring are diastereotopic, meaning they are chemically non-equivalent. This non-equivalence leads to complex splitting patterns, often appearing as two separate multiplets. The peculiar upfield shift of cyclopropane protons is a well-documented phenomenon attributed to a shielding ring current effect within the three-membered ring. researchgate.netnih.gov

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (Tolyl) | 7.0 - 7.4 | Multiplet |

| Methyl (Tolyl) | 2.3 - 2.4 | Singlet |

| Cyclopropyl (B3062369) (CH₂) | 1.2 - 1.8 | Multiplets |

Carbon-13 NMR (¹³C NMR) Applications

Carbon-13 NMR complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.

The spectrum would show several peaks in the aromatic region (120-140 ppm) corresponding to the carbons of the tolyl ring. The quaternary carbon of the tolyl ring attached to the cyclopropane ring would also be in this region. The methyl carbon of the tolyl group would appear upfield, around 20-22 ppm.

The carbon of the nitrile group (C≡N) is expected to have a characteristic chemical shift in the range of 115-125 ppm. The quaternary carbon of the cyclopropane ring, bonded to both the tolyl group and the nitrile, would likely appear around 25-35 ppm. The two methylene carbons of the cyclopropane ring are highly shielded and produce a signal at a very high field, sometimes even below 10 ppm, a characteristic feature of cyclopropyl carbons. docbrown.info

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (Tolyl) | 120 - 140 |

| Nitrile (C≡N) | 115 - 125 |

| Quaternary Cyclopropyl (C) | 25 - 35 |

| Methyl (Tolyl) | 20 - 22 |

| Methylene Cyclopropyl (CH₂) | 5 - 15 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

To definitively assign all proton and carbon signals and confirm the molecule's connectivity, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically on adjacent carbons. It would show correlations between the different aromatic protons on the tolyl ring and between the non-equivalent protons on the cyclopropane ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would link the aromatic proton signals to their corresponding aromatic carbon signals and the cyclopropyl proton signals to the cyclopropyl methylene carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying the quaternary carbons, which have no attached protons. For instance, HMBC would show correlations from the cyclopropyl protons to the quaternary cyclopropyl carbon, the nitrile carbon, and the carbons of the tolyl ring. It would also show a correlation from the methyl protons to the aromatic carbons of the tolyl ring.

Together, these 2D NMR techniques provide an unambiguous map of the molecular structure of this compound.

Solid-State NMR for Crystalline Forms

While solution-state NMR provides information about the molecule's structure as it tumbles freely in a solvent, solid-state NMR (ssNMR) can be used to study the compound in its crystalline, solid form. emory.edu In the solid state, molecules are in fixed orientations, which can lead to very broad NMR signals. emory.edu However, techniques like magic-angle spinning (MAS) can average out these orientation-dependent interactions to produce high-resolution spectra. emory.edu

ssNMR is particularly valuable for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have different physical properties, and ssNMR can detect subtle differences in the local chemical environment and intermolecular packing of the molecules in each crystalline form. This information is critical in materials science and pharmaceutical development.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Modes

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

The most prominent and diagnostic peak in the IR spectrum of this compound is the stretching vibration of the nitrile (C≡N) group. spectroscopyonline.com This peak is typically strong and sharp, appearing in a relatively uncluttered region of the spectrum, around 2220-2240 cm⁻¹. spectroscopyonline.com The conjugation of the nitrile group with the cyclopropane ring and the aromatic system can slightly lower this frequency compared to saturated aliphatic nitriles. spectroscopyonline.com

Other key vibrational modes include:

Aromatic C-H stretching: These appear as a group of sharp peaks above 3000 cm⁻¹.

Aliphatic C-H stretching: The C-H bonds of the methyl and cyclopropyl groups will show stretching vibrations just below 3000 cm⁻¹.

Aromatic C=C stretching: These vibrations give rise to several peaks in the 1450-1600 cm⁻¹ region.

Cyclopropane ring vibrations: The cyclopropane ring itself has characteristic "ring breathing" and deformation modes, though these can be complex and appear in the fingerprint region (below 1500 cm⁻¹).

Raman spectroscopy provides complementary information. The C≡N stretch is also typically strong in the Raman spectrum. acs.orgresearchgate.net Aromatic ring vibrations are often more intense in Raman than in IR, providing a clear signature for the tolyl group.

| Functional Group/Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Strong |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium | Medium |

| Nitrile (C≡N) Stretch | 2220 - 2240 | Strong, Sharp | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong | Strong |

Mass Spectrometry (MS) in Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound and to gain structural information from its fragmentation patterns. libretexts.orglibretexts.org

For this compound (C₁₁H₁₁N), the molecular ion peak (M⁺·) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 157.21 g/mol ). High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments is predictable and provides valuable structural information. libretexts.orglibretexts.org Key fragmentation pathways for this compound would likely include:

Loss of a hydrogen atom: Leading to a peak at M-1 (m/z 156).

Loss of the nitrile group: Resulting in a fragment corresponding to the 1-(m-tolyl)cyclopropyl cation at m/z 130.

Fragmentation of the cyclopropane ring: The strained ring can open, leading to various rearrangement products.

Formation of a tropylium (B1234903) ion: A common fragmentation for toluene-containing compounds is the formation of the stable tropylium cation (C₇H₇⁺) at m/z 91, which would be a very prominent peak.

The analysis of these fragmentation patterns allows for the confirmation of the different structural units within the molecule. nih.gov

| m/z | Possible Fragment Identity |

|---|---|

| 157 | [C₁₁H₁₁N]⁺· (Molecular Ion) |

| 156 | [C₁₁H₁₀N]⁺ |

| 130 | [C₁₀H₁₀]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is an indispensable tool for determining the precise elemental composition of a molecule. For this compound, with a molecular formula of C₁₁H₁₁N, the expected monoisotopic mass can be calculated with high accuracy. This technique provides a significant advantage over low-resolution mass spectrometry by differentiating between compounds with the same nominal mass but different elemental formulas.

| Parameter | Value |

| Molecular Formula | C₁₁H₁₁N |

| Calculated Monoisotopic Mass | 157.08915 u |

| Ionization Mode | Electrospray Ionization (ESI) or Electron Impact (EI) |

| Expected Ion | [M+H]⁺ or [M]⁺˙ |

This table is generated based on theoretical calculations for this compound, as specific experimental data is not publicly available in the searched literature.

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unequivocal proof of the connectivity and stereochemistry of this compound. By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be generated, revealing precise bond lengths, bond angles, and torsion angles. This is particularly critical for confirming the cyclopropane ring's geometry and the orientation of the tolyl and nitrile substituents.

| Crystallographic Parameter | Expected Information |

| Crystal System | To be determined |

| Space Group | To be determined |

| Unit Cell Dimensions (a, b, c, α, β, γ) | To be determined |

| Key Bond Lengths (Å) | C-C (cyclopropane), C-CN, C-Aryl |

| Key Bond Angles (°) | Angles within the cyclopropane ring, angles between substituents and the ring |

| Torsion Angles (°) | Describing the orientation of the tolyl group relative to the cyclopropane ring |

This table outlines the type of data expected from an X-ray crystallographic analysis of this compound. Specific experimental values are contingent on successful crystal growth and analysis, which have not been reported in the available literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the absorption of UV or visible light would correspond to the excitation of electrons from lower energy molecular orbitals to higher energy ones. The chromophores in this molecule are the tolyl group (an aromatic ring) and the nitrile group. The interaction between these groups, mediated by the cyclopropane ring, would influence the wavelength of maximum absorption (λmax) and the molar absorptivity (ε).

| Electronic Transition | Expected Wavelength Range (nm) | Chromophore |

| π → π | ~200-280 | Tolyl group (aromatic ring) |

| n → π | >200 | Nitrile group (C≡N) |

This table presents a generalized expectation for the UV-Vis absorption of this compound based on its functional groups. The exact λmax and ε values would need to be determined experimentally.

Advanced Spectroscopic Techniques in Mechanistic Studies

The application of advanced, often time-resolved, spectroscopic techniques is pivotal in elucidating reaction mechanisms. For instance, in-situ Infrared (IR) or Nuclear Magnetic Resonance (NMR) spectroscopy could be employed to monitor the formation of this compound in real-time. This would allow for the identification of transient intermediates and the determination of reaction kinetics. Techniques such as 2D NMR (COSY, HSQC, HMBC) would be invaluable in confirming the structure of any intermediates or byproducts formed during the synthesis. While specific mechanistic studies involving this compound are not detailed in the available literature, these techniques represent the state-of-the-art approach for such investigations.

Synthetic Utility and Derivatization of 1 M Tolyl Cyclopropanecarbonitrile Derivatives

Conversion of the Nitrile Group to Other Functionalities

The cyano group is a valuable synthetic precursor that can be converted into numerous other functionalities, significantly broadening the synthetic potential of the parent molecule. scbt.com These transformations provide access to key building blocks such as carboxylic acids, amides, amines, and important heterocyclic motifs like tetrazoles and oxazolines.

Carboxylic Acids: The hydrolysis of the nitrile group to a carboxylic acid is a fundamental transformation. This reaction can be performed under either acidic or basic conditions. For aryl cyclopropanecarbonitriles, acid-catalyzed hydrolysis is commonly employed. For instance, heating 1-(m-tolyl)cyclopropanecarbonitrile with a strong mineral acid like concentrated hydrochloric acid effectively yields 1-(m-tolyl)cyclopropanecarboxylic acid. This carboxylic acid derivative serves as a crucial intermediate for the synthesis of esters, amides, and other acyl compounds.

Amides: Partial hydrolysis of the nitrile group under controlled conditions yields the corresponding primary amide, 1-(m-tolyl)cyclopropanecarboxamide. This conversion can be achieved using various reagents, including acid or base catalysis with careful control of reaction time and temperature, or by using specific catalysts like ruthenium complexes that facilitate the hydration of nitriles. nih.gov The resulting amides are valuable in their own right and can be used in further synthetic manipulations, such as the Hofmann rearrangement to produce amines with one less carbon atom.

Amines: The reduction of the nitrile group provides access to primary amines, specifically (1-(m-tolyl)cyclopropyl)methanamine. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH4) in an anhydrous ethereal solvent. Catalytic hydrogenation, using catalysts like Raney nickel or palladium on carbon under a hydrogen atmosphere, represents an alternative method for this reduction. The resulting cyclopropylmethylamine is a key building block for the synthesis of various biologically active molecules and ligands.

Tetrazoles: The nitrile functionality readily participates in [3+2] cycloaddition reactions with azide sources to form 5-substituted 1H-tetrazoles. ajgreenchem.com This transformation is of significant interest in medicinal chemistry, as the tetrazole ring is a well-established bioisostere for the carboxylic acid group. The reaction of this compound with sodium azide, often in the presence of a catalyst such as a zinc or copper salt in a polar aprotic solvent like DMF, affords 5-(1-(m-tolyl)cyclopropyl)-1H-tetrazole. scielo.brresearchgate.net

Oxazolines: 2-Oxazolines can be synthesized from nitriles by reaction with 2-amino alcohols. orgsyn.orgorganic-chemistry.org This acid-catalyzed condensation-cyclization process, known as the Pinner reaction, involves the initial formation of an imidate intermediate from the nitrile, followed by intramolecular attack by the hydroxyl group of the amino alcohol to form the oxazoline ring. The reaction of this compound with an amino alcohol like 2-aminoethanol would yield 2-(1-(m-tolyl)cyclopropyl)-4,5-dihydrooxazole. Oxazolines are important heterocyclic compounds and are frequently used as chiral ligands in asymmetric synthesis. orgsyn.org

| Starting Material | Target Functionality | Reagents and Conditions | Product |

| This compound | Carboxylic Acid | Conc. HCl, H₂O, Heat | 1-(m-Tolyl)cyclopropanecarboxylic acid |

| This compound | Amide | H₂SO₄ (conc.), H₂O, controlled temp. | 1-(m-Tolyl)cyclopropanecarboxamide |

| This compound | Amine | 1. LiAlH₄, THF; 2. H₂O | (1-(m-Tolyl)cyclopropyl)methanamine |

| This compound | Tetrazole | NaN₃, ZnCl₂ (cat.), DMF, Heat | 5-(1-(m-Tolyl)cyclopropyl)-1H-tetrazole |

| This compound | Oxazoline | 2-Aminoethanol, HCl (cat.), Heat | 2-(1-(m-Tolyl)cyclopropyl)-4,5-dihydrooxazole |

Transformation into Carbocyclic and Heterocyclic Compounds

Beyond the modification of the nitrile group, the entire this compound molecule can serve as a precursor for more complex carbocyclic and heterocyclic systems.

The direct conversion of the nitrile group, as detailed in the previous section, is a primary route to valuable heterocyclic structures. The synthesis of 5-(1-(m-tolyl)cyclopropyl)-1H-tetrazole and 2-(1-(m-tolyl)cyclopropyl)-4,5-dihydrooxazole are prominent examples of this transformation, where the nitrile carbon becomes an integral part of the new heterocyclic ring.

Furthermore, the high ring strain of the cyclopropane (B1198618) moiety makes it susceptible to ring-opening reactions, providing a pathway to linear intermediates that can be used to construct new carbocyclic frameworks. nih.govresearchgate.net These reactions typically proceed via radical or ionic mechanisms. For example, under radical conditions, the cyclopropane ring can undergo cleavage. Radical-mediated ring-opening and subsequent intramolecular cyclization of related aryl cyclopropane derivatives have been shown to produce substituted dihydronaphthalene and naphthaldehyde structures. nih.gov Similarly, acid-catalyzed ring-opening of cyclopropyl (B3062369) carbinol derivatives, which can be formed from the corresponding carboxylic acids or esters, can lead to fragmentation and rearrangement, yielding structures like 1,3-dienes. nih.gov These transformations effectively use the cyclopropane as a masked three-carbon synthon for the construction of larger, more complex carbocyclic systems.

| Starting Scaffold | Reaction Type | Key Intermediates | Resulting Structure Type |

| Aryl-cyclopropanecarbonitrile | [3+2] Cycloaddition | Nitrile, Azide | Tetrazole (Heterocycle) |

| Aryl-cyclopropanecarbonitrile | Condensation/Cyclization | Nitrile, Amino alcohol | Oxazoline (Heterocycle) |

| Aryl-cyclopropane | Radical Ring-Opening/Cyclization | Cyclopropyl radical, Alkenyl radical | Dihydronaphthalene (Carbocycle) |

| Aryl-cyclopropyl alcohol | Acid-catalyzed Ring-Opening | Cyclopropylcarbinyl cation | 1,3-Diene (Acyclic precursor for carbocycles) |

Applications as Synthetic Intermediates for Complex Molecular Architectures

The derivatives of this compound are valuable intermediates for the assembly of complex molecular architectures, particularly in the field of medicinal chemistry and materials science. nih.gov The functional groups introduced via the transformations described in section 6.1 serve as versatile handles for subsequent synthetic elaborations.

1-(m-Tolyl)cyclopropanecarboxylic acid can be activated and coupled with various amines or alcohols to generate a library of amide and ester derivatives. These coupling reactions are fundamental in peptide synthesis and in the construction of drug candidates.

(1-(m-Tolyl)cyclopropyl)methanamine can act as a nucleophile in a wide array of reactions, including the formation of amides, sulfonamides, and imines, or in N-alkylation and N-arylation reactions to build more substituted nitrogen-containing compounds.

The tetrazole and oxazoline derivatives are stable heterocyclic platforms that can be further functionalized. The acidic proton on the tetrazole ring can be alkylated, and the rings themselves can participate in cross-coupling reactions if appropriately substituted, enabling their incorporation into larger, polycyclic systems.

The ability to use the cyclopropane ring itself as a reactive element, as discussed in section 6.2, further enhances the utility of this scaffold. Ring-opening/cyclization strategies allow synthetic chemists to access unique carbocyclic and heterocyclic frameworks that would be difficult to synthesize through other means. nih.gov This dual reactivity—the functionalization of the nitrile group and the transformation of the cyclopropane ring—makes this compound and its derivatives powerful building blocks for divergent synthesis, enabling the rapid generation of molecular diversity from a single, readily accessible precursor. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(m-Tolyl)cyclopropanecarbonitrile, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via cyclopropanation of m-tolylacrylonitrile derivatives using diazo reagents (e.g., ethyl diazoacetate) under transition-metal catalysis (e.g., Rh₂(OAc)₄). Key parameters include temperature control (0–25°C), solvent choice (e.g., dichloromethane), and stoichiometric ratios to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate high-purity product (>95%) . Challenges include managing exothermic reactions and stabilizing the cyclopropane ring under acidic/basic conditions .

Q. How should researchers characterize the structural integrity of this compound, and which analytical techniques are most reliable?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm cyclopropane ring geometry (e.g., coupling constants J = 5–8 Hz for adjacent protons) and nitrile group presence (δ ~120 ppm in ¹³C NMR). FT-IR validates the C≡N stretch (~2240 cm⁻¹). X-ray crystallography resolves stereochemical ambiguities, particularly for substituent orientation on the m-tolyl group . For purity assessment, HPLC-MS (C18 column, acetonitrile/water gradient) detects trace impurities.

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : The compound may exhibit acute toxicity (Oral LD₅₀: 300–500 mg/kg in rodents) and skin sensitization. Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. Store under inert gas (argon) at 2–8°C to prevent degradation. Spill management requires neutralization with activated carbon and disposal via hazardous waste protocols .

Advanced Research Questions

Q. How does the cyclopropane ring in this compound influence its reactivity in cross-coupling reactions, and what mechanistic insights exist?

- Methodological Answer : The strained cyclopropane ring undergoes ring-opening under Pd-catalyzed conditions (e.g., Suzuki-Miyaura coupling) to form biaryl derivatives. Mechanistic studies (DFT calculations) suggest that electron-withdrawing nitrile groups stabilize transition states, reducing activation energy by ~15 kcal/mol. Monitor reaction progress via in situ IR to detect intermediates (e.g., Pd-cyclopropane complexes) .

Q. What contradictions exist in reported synthetic yields for this compound, and how can they be resolved experimentally?

- Methodological Answer : Discrepancies in yields (40–85%) arise from variable catalyst loading (0.5–2 mol%) and solvent polarity effects. Systematic optimization via Design of Experiments (DoE) —varying temperature, solvent (toluene vs. THF), and catalyst (Rh vs. Cu)—can identify robust conditions. Reproducibility requires strict anhydrous conditions and exclusion of oxygen .

Q. Can computational methods predict the stability of this compound under thermal or photolytic stress?

- Methodological Answer : Molecular dynamics (MD) simulations (AMBER force field) predict thermal decomposition pathways at >150°C, with cyclopropane ring rupture as the primary degradation route. TD-DFT models UV stability, showing π→π* transitions (λₘₐₓ ~270 nm) correlate with photolytic decomposition. Validate predictions via accelerated aging studies (70°C/75% RH for 14 days) and LC-MS analysis .

Q. How does the m-tolyl substituent affect the compound’s electronic properties compared to para- or ortho-substituted analogs?

- Methodological Answer : Cyclic voltammetry reveals the m-tolyl group reduces electron density at the cyclopropane ring (E₁/₂ = -1.2 V vs. Ag/AgCl) compared to para-substituted analogs (E₁/₂ = -0.9 V). Hammett constants (σₘ = 0.37) correlate with slower nucleophilic attack rates. Compare substituent effects via competitive kinetic experiments with electrophiles (e.g., Grignard reagents) .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.